molecular formula C12H11Cl2N3O2S B11175330 3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11175330
M. Wt: 332.2 g/mol
InChI Key: LRQKNOGZULGDMQ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.

    Formation of the thiadiazole ring: The thiadiazole ring is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Coupling reaction: The final step involves the coupling of 3,4-dichlorobenzoyl chloride with the thiadiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The dichloro groups on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The thiadiazole ring is known to interact with metal ions and proteins, which can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both dichloro substituents on the benzamide ring and the ethoxymethyl group on the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11Cl2N3O2S

Molecular Weight

332.2 g/mol

IUPAC Name

3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H11Cl2N3O2S/c1-2-19-6-10-16-17-12(20-10)15-11(18)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,15,17,18)

InChI Key

LRQKNOGZULGDMQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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